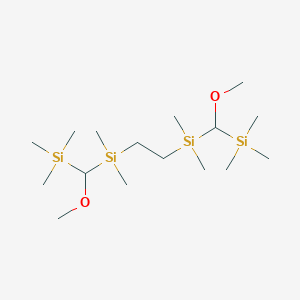
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is an organosilicon compound known for its unique structural properties. This compound is characterized by the presence of silicon-oxygen bonds and multiple methyl groups, which contribute to its stability and reactivity. It is commonly used in various industrial and research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- typically involves the hydrosilylation reaction between silicon hydrides and epoxides. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions . The reaction proceeds through the addition of silicon-hydrogen bonds across the carbon-oxygen double bond of the epoxide, resulting in the formation of the desired organosilicon compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds and trimethylsilyl groups play a crucial role in its reactivity and stability. These functional groups enable the compound to form stable complexes with other molecules, facilitating its use in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3,8-Dioxa-2,9-disiladecane, 2,2,4,7,9,9-hexamethyl-: Another organosilicon compound with similar structural features but different reactivity and applications.
2,2,9,9-Tetramethyl-3,8-dioxa-2,9-disiladecane: Shares similar silicon-oxygen bonds but differs in the number and position of methyl groups.
1,4-Butanediol bis(trimethylsilyl) ether: Contains similar trimethylsilyl groups but has a different backbone structure.
Uniqueness
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is unique due to its specific arrangement of silicon-oxygen bonds and multiple trimethylsilyl groups. This unique structure imparts distinct chemical properties, making it highly versatile for various applications in research and industry .
Properties
CAS No. |
833460-48-3 |
|---|---|
Molecular Formula |
C16H42O2Si4 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
[methoxy-[2-[[methoxy(trimethylsilyl)methyl]-dimethylsilyl]ethyl-dimethylsilyl]methyl]-trimethylsilane |
InChI |
InChI=1S/C16H42O2Si4/c1-17-15(19(3,4)5)21(9,10)13-14-22(11,12)16(18-2)20(6,7)8/h15-16H,13-14H2,1-12H3 |
InChI Key |
VHGXXIOVGSRKNN-UHFFFAOYSA-N |
Canonical SMILES |
COC([Si](C)(C)C)[Si](C)(C)CC[Si](C)(C)C(OC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


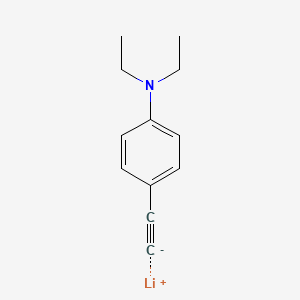
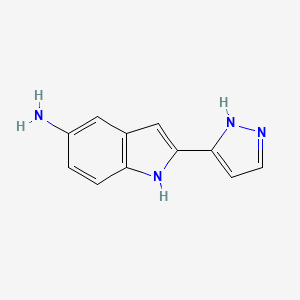
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
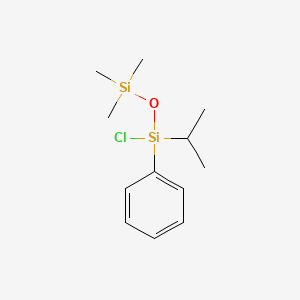
methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)

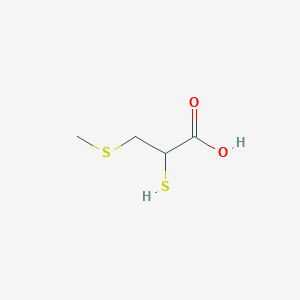

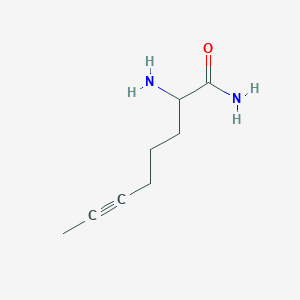
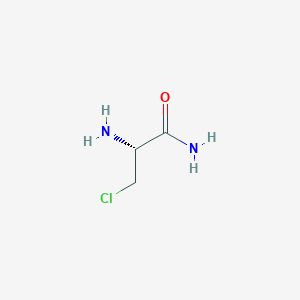
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
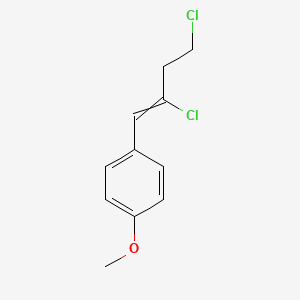
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
